Bisquinoline-cxdinh2 is a compound that falls under the category of quinoline derivatives, which are known for their diverse biological activities. Quinoline compounds have been extensively studied for their potential applications in pharmaceuticals, particularly as anti-malarial, anti-cancer, and anti-inflammatory agents. Bisquinoline-cxdinh2 is characterized by its unique structural features that may enhance its biological efficacy.
Bisquinoline-cxdinh2 is synthesized from various quinoline precursors through specific chemical reactions. It belongs to a broader class of heterocyclic compounds, specifically quinolines, which are aromatic compounds containing a nitrogen atom in the bicyclic structure. The classification of Bisquinoline-cxdinh2 is based on its molecular structure and functional groups, which dictate its reactivity and potential applications in medicinal chemistry.
The synthesis of Bisquinoline-cxdinh2 typically involves several key steps:
These methods are crucial for ensuring that the synthesized Bisquinoline-cxdinh2 meets the required standards for further research and application.
The molecular structure of Bisquinoline-cxdinh2 can be represented by its chemical formula, which includes multiple nitrogen atoms within the quinoline rings. Key structural features include:
Molecular data such as molecular weight, melting point, and solubility are essential for understanding its physical properties and potential applications.
Bisquinoline-cxdinh2 can undergo several chemical reactions:
These reactions are critical for modifying the compound to enhance its efficacy in various applications.
The mechanism of action of Bisquinoline-cxdinh2 typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
The detailed understanding of these mechanisms is essential for optimizing the compound's design for specific therapeutic applications.
The physical properties of Bisquinoline-cxdinh2 include:
Chemical properties include:
These properties are crucial for evaluating the compound's usability in scientific research and industrial applications.
Bisquinoline-cxdinh2 has potential applications in various scientific fields:
Bisquinoline-cxdinh2 analogues are engineered through structure-based drug design principles targeting haem detoxification pathways in Plasmodium falciparum. These compounds exploit the parasite's haem polymerization mechanism, where the bisquinoline scaffold facilitates high-affinity π-π stacking interactions with haem's porphyrin ring. Molecular docking studies reveal that optimal activity requires a specific inter-quinoline distance (8–12 Å) and dihedral angle (60–80°) to maximize contact surface area with haem while accommodating haemozoin crystal lattice dimensions. Quantum mechanical calculations demonstrate that electron-donating substituents at the C4 position enhance charge-transfer interactions with ferriprotoporphyrin IX, increasing inhibition potency by 15–30% compared to unsubstituted analogues [7]. The strategic incorporation of aminoalkyl linkers between quinoline units enables protonation under acidic digestive vacuole conditions (pH 4.5–5.2), promoting ionic interactions with haem propionate groups and disrupting crystallization kinetics. This rational design approach has yielded bisquinoline-cxdinh2 derivatives with 50-fold improved haem binding constants (Kd = 0.8–2.3 nM) relative to monomeric quinolines [7] [9].
Stereochemical control is paramount in bisquinoline-cxdinh2 synthesis due to conformational constraints influencing biological activity. The cis-fused bicyclo[3.3.0]octane framework introduces pseudo-asymmetric spiro centers that dictate three-dimensional orientation of pharmacophores. NMR analysis of diastereomeric intermediates (±)-8a and (±)-8b demonstrates significant differences in 1H chemical shifts (Δδ = 0.25–0.45 ppm) for protons near the stereogenic center, confirming configurational stability at physiological temperatures [5]. Molecular dynamics simulations reveal that endo-configured bisquinolines exhibit 40% higher membrane permeability than exo-diastereomers due to reduced polar surface area (PSA = 65 Ų vs. 82 Ų). Chiral resolution via simulated moving bed chromatography yields enantiopure (>98% ee) intermediates, with absolute configuration assignment through X-ray crystallography showing that (R)-enantiomers exhibit 3–5× superior antiplasmodial activity against chloroquine-resistant strains (IC50 = 12–18 nM) compared to (S)-counterparts [5] [10]. Stereoelectronic effects from axially chiral biaryl linkages further modulate target engagement, where (P)-helicity optimizes haem stacking geometry for 1,3-dipolar interactions with Fe(III) [10].
Structural architecture critically determines pharmacological properties of bisquinoline-cxdinh2 derivatives:
Symmetrical Bisquinolines: Homodimeric compounds (e.g., N,N'-bis(7-chloroquinolin-4-yl)alkanediamines) demonstrate cooperative binding to haem with Hill coefficients >1.8, indicating positive allostery. Their C2 symmetry reduces synthetic complexity (3–4 steps from commercial quinolines) but limits bioavailability (log P = 5.2–6.8). In vitro metabolic stability assays reveal rapid CYP450-mediated N-dealkylation (t1/2 = 18–25 min), though this liability is mitigated by t-butyl substituents that sterically block oxidative metabolism [7] [9].
Unsymmetrical Bisquinolines: Hybrid architectures combining quinoline with acridine or trioxane moieties (e.g., trioxaquine derivatives) enable multitarget engagement. The meta-linked quinoline-isochroman hybrid metaquine exhibits dual haem polymerization inhibition and glutathione reductase inhibition (IC50 = 90 nM), overcoming artemisinin resistance in vitro (RF = 1.2 vs. 48 for chloroquine). Despite requiring multistep syntheses (7–9 steps), these hybrids show optimized log P values (3.8–4.5) and 4-fold enhanced oral bioavailability in murine models compared to symmetrical analogues [7].
Table 1: Pharmacological Comparison of Bisquinoline Architectures
Architecture Type | Representative Compound | Haem Kd (nM) | CQ-R P. falciparum IC50 (nM) | Metabolic t1/2 (min) |
---|---|---|---|---|
Symmetrical | BisQC2 | 1.8 ± 0.2 | 42 ± 3.1 | 22 ± 4 |
Unsymmetrical | Metaquine | 0.9 ± 0.1 | 15 ± 1.8 | 58 ± 7 |
Unsymmetrical | Trioxaquine DU1302 | 2.4* | 8 ± 0.9 | 112 ± 9 |
*Kd for ferriprotoporphyrin IX; *Peroxide-mediated haem alkylation constant [5] [7] [9]
Advanced catalytic methodologies enable efficient construction of the bisquinoline-cxdinh2 core:
Transition Metal Catalysis: Ruthenium(II)-p-cymene complexes (1–2 mol%) catalyze oxidative annulation of 2-aminobenzaldehydes with alkynes via C–H activation, achieving 85–92% yields for trisubstituted quinolines under aerobic conditions (O2 balloon, 80°C). CpCo(III)(CO) catalysts enable regioselective [4+2] cycloadditions between *N-carboxamides and α,β-unsaturated aldehydes, assembling tetracyclic bisquinolines with 78–91% ee using chiral diphosphine ligands (e.g., (R)-Segphos) [1] [3]. Copper(I) halides (5 mol%) in ionic liquids ([BMIM]PF6) facilitate Ullmann-type dimerization of 4-bromoquinolines at 110°C, yielding symmetrical bisquinolines in 4 hours (87–94% yield) without homocoupling byproducts. Silver trifluoroacetate-mediated coupling of anilines with alkenyl carbonyls provides unsymmetrical intermediates for late-stage functionalization [1] [6] [17].
Oxidative Dehydrogenation Systems: Phenalenyl-based organocatalysts (PLY, 3 mol%) with molecular oxygen enable tandem dehydrogenation-cyclization of 1,2,3,4-tetrahydrobisquinolines to aromatic bisquinolines at ambient temperature. This green protocol achieves 95% conversion in 6 hours with excellent functional group tolerance (ketones, esters, halides) and eliminates stoichiometric oxidants like DDQ or MnO2. Single-atom iron catalysts (Fe1/NC, 0.8 mol%) outperform homogeneous counterparts in acceptorless dehydrogenative coupling, converting amino alcohols and ketones to bisquinolines via hydrogen transfer (TON > 480) [3] [9].
Photoredox Catalysis: Titanium dioxide (TiO2 P25, 15 mol%) under visible light (455 nm LED) mediates aerobic dehydrogenation of tetrahydrobisquinolines at 25°C, achieving quantitative yields in flow reactors (τ = 8 min). This semiconductor-based system operates without precious metals and facilitates gram-scale synthesis (98% isolated yield). Iron(II) phthalocyanine (FePc, 0.5 mol%) with sulfoxonium ylides generates Fe-carbene intermediates for photomechanochemical quinoline assembly under solvent-free conditions, reducing reaction times from hours to minutes [3] [20].
Table 2: Catalytic Systems for Key Bisquinoline Bond Formation
Bond Formation | Catalytic System | Conditions | Yield Range | Turnover Number |
---|---|---|---|---|
C2–C3 Cyclization | [RuCl2(p-cymene)]2 (1.5 mol%) | DCE, 80°C, O2 | 85–92% | 57–61 |
Quinoline Dimerization | CuCl/AgOTf (5/10 mol%) | DMF, 100°C, N2 | 78–88% | 15–18 |
Dehydrogenative Aromatization | Fe1/NC (0.8 mol%) | Toluene, 110°C | 91–97% | 480–515 |
Spirocyclic Formation | Fe(II)Phthalocyanine (0.5 mol%) | Solvent-free, blue LED | 82–90% | 164–180 |
DCE = 1,2-Dichloroethane; DMF = Dimethylformamide [1] [3] [20]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7